molecular formula C26H45NO21 B12410397 Isoglobotetraose

Isoglobotetraose

Cat. No.: B12410397
M. Wt: 707.6 g/mol
InChI Key: QMLUHEJHKLETSR-TXDMZTRASA-N
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Description

It is composed of four sugar units: N-acetylgalactosamine, galactose, galactose, and glucose, linked in a specific sequence (GalNAcβ1→3Galα1→3Galβ1→4Glc) . This compound plays a significant role in various biological processes, including cell-cell interactions and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoglobotetraose involves the enzymatic transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to an acceptor substrate in a β(1→3) linkage . This process can be catalyzed by enzymes such as N-acetylgalactosaminyltransferase. The reaction conditions typically include the presence of the donor substrate UDP-N-acetylgalactosamine and the acceptor substrate, along with the enzyme in a buffered solution .

Industrial Production Methods

Industrial production of this compound can be achieved through the use of recombinant enzymes and microbial fermentation. For example, Escherichia coli can be genetically engineered to overexpress the necessary glycosyltransferases, allowing for the efficient production of this compound . The process involves the fermentation of the engineered bacteria, followed by the extraction and purification of the oligosaccharide.

Chemical Reactions Analysis

Types of Reactions

Isoglobotetraose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics and Synthesis

Isoglobotetraose is defined by its structure: GalNAcβ1→3Galα1→3Galβ1→4Glc. It is synthesized through enzymatic processes involving specific glycosyltransferases. Recent studies have demonstrated efficient synthesis methods that utilize donor substrate regeneration techniques to produce this compound alongside globotetraose, enhancing yield and specificity in laboratory conditions .

Table 1: Comparison of Synthesis Methods for this compound

MethodYield (%)SpecificityNotes
Enzymatic synthesisHighHighUtilizes multiple enzymes for regeneration
Chemical synthesisModerateLowMore complex and less efficient
Natural extraction from tissuesLowVariableDependent on biological sources

Biological Roles and Implications

This compound plays a crucial role in cell recognition and adhesion processes. It is present on the surface of human red blood cells and has been implicated in various biological interactions:

  • Cell Adhesion : It acts as a receptor for human embryonic carcinoma cells, facilitating their adhesion and possibly influencing tumor progression .
  • Pathogen Interaction : this compound is involved in the pathogenesis of urinary tract infections and human parvovirus B19 infection, acting as a binding site for these pathogens .
  • Immunological Functions : The presence of this compound on cell surfaces has been linked to immune responses, where it may modulate interactions between immune cells and pathogens.

Analytical Techniques for Study

Recent advancements in analytical techniques have improved the study of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) has been particularly effective in resolving structural isomers like this compound and globotetraose, allowing researchers to analyze complex biological samples more efficiently .

The potential therapeutic applications of this compound are being explored, especially as a target for drug development:

  • Inhibitors of Pathogen Adhesion : Given its role in pathogen binding, analogs of this compound may serve as inhibitors to prevent infections caused by bacteria such as Haemophilus influenzae and Neisseria gonorrhoeae .
  • Cancer Research : Its involvement in cell adhesion mechanisms suggests that modifying its expression could influence tumor metastasis, making it a candidate for cancer therapeutics.

Case Studies

Several case studies highlight the applications of this compound:

  • A study demonstrated the use of synthesized this compound as a competitive inhibitor in assays measuring the adhesion of pathogenic bacteria to human cells, showcasing its potential role in preventing urinary tract infections .
  • Another research effort utilized LC-MS to analyze human gastric epithelium samples, identifying variations in glycosphingolipid profiles that included this compound, which could inform future studies on gastrointestinal diseases .

Mechanism of Action

Isoglobotetraose exerts its effects by interacting with specific molecular targets, such as glycosphingolipids on cell surfaces. These interactions can modulate cell-cell adhesion, signal transduction, and other cellular processes. The pathways involved include the activation of specific receptors and the subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoglobotetraose is unique due to its specific linkage pattern, which imparts distinct biological properties. Its ability to modulate cell-cell interactions and signal transduction pathways makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Isoglobotetraose, also known as Globoisotetraose, is a tetrasaccharide that plays a significant role in various biological processes, particularly in cell adhesion and immune responses. This article explores the biological activity of this compound, its synthesis, and its implications in health and disease.

Structure and Synthesis

This compound is composed of the following glycan structure:

GalNAcβ13Galα13Galβ14Glc\text{GalNAc}\beta1\rightarrow3 \text{Gal}\alpha1\rightarrow3 \text{Gal}\beta1\rightarrow4 \text{Glc}

This structure is crucial for its function as a component of glycosphingolipids found on the surface of human cells. The synthesis of this compound can be achieved through enzymatic pathways involving multiple enzymes, such as N-acetylgalactosaminyltransferase and UDP-N-acetylglucosamine C4 epimerase , which facilitate the transfer of sugar moieties to form the complete oligosaccharide .

Biological Functions

This compound exhibits several notable biological activities:

  • Cell Adhesion : It serves as a receptor for various pathogens, including viruses like human parvovirus B19. The interaction between this compound and viral proteins facilitates viral entry into host cells .
  • Immune Response Modulation : The presence of this compound on cell surfaces can influence immune responses by modulating the activity of antibodies. Studies have shown that individuals exhibit unique antibody repertoires against carbohydrate antigens, including this compound .
  • Role in Disease : this compound and its derivatives have been implicated in the pathogenesis of urinary tract infections and other diseases. The oligosaccharide structures play a role in bacterial adhesion to host tissues, which is critical for infection establishment .

1. Immunogenicity and Antibody Response

A study analyzed the anti-carbohydrate antibody repertoires (ACARs) in healthy individuals, revealing that antibodies against this compound were present in varying levels among donors. This variability suggests a potential role for this compound in individual immune responses .

2. Synthesis and Therapeutic Applications

Research focused on the efficient synthesis of this compound has highlighted its potential as a therapeutic agent. By inhibiting cell-cell interactions mediated by glycosphingolipids, this compound analogs could serve as potential treatments for infections caused by pathogens that exploit these interactions .

Comparative Table of Biological Activities

Activity Description References
Cell AdhesionMediates adhesion of pathogens to host cells ,
Immune ModulationInfluences antibody production and response ,
Pathogenesis in InfectionsInvolved in urinary tract infections and viral infections ,
Synthesis PotentialEnzymatic pathways enable efficient production for therapeutic applications ,

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-18(40)15(37)10(4-30)43-24(13)47-22-16(38)11(5-31)45-26(19(22)41)48-23-17(39)12(6-32)44-25(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-,26+/m0/s1

InChI Key

QMLUHEJHKLETSR-TXDMZTRASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)CO)O)O

Origin of Product

United States

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